(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate
Description
The compound "(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate" (hereafter referred to as Compound T65298) is a polycyclic indenoquinoline derivative with a methyl ester group at the 7-position. This compound is utilized in life sciences research, particularly in molecular docking and enzyme inhibition studies, due to its structural resemblance to bioactive alkaloids and kinase inhibitors .
Properties
IUPAC Name |
methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-19-10-8-14-12(13(19)5-6-15(19)18(23)24-3)4-7-16-20(14,2)11-9-17(22)21-16/h9,11-16H,4-8,10H2,1-3H3,(H,21,22)/t12-,13-,14-,15+,16+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSQGMYJYBSBKA-ALHYADCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451476 | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103335-41-7 | |
| Record name | Methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103335-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dutasteride methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103335417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DUTASTERIDE METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDK98J5FUO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Multi-Component One-Pot Synthesis Strategies
Multi-component reactions (MCRs) offer efficient pathways to construct the indenoquinoline core. A prominent method involves the condensation of aldehydes, 1,3-indandione, and amines catalyzed by ammonium metavanadate (NHVO) under ambient conditions . For the target compound, substituted aldehydes bearing methyl groups at positions corresponding to 4a and 6a are critical. For instance, employing 4,6-dimethylbenzaldehyde with 1-naphthylamine and 1,3-indandione in ethanol at room temperature generates the indeno[1,2-b]quinoline-7-one scaffold . The reaction proceeds via Knoevenagel condensation between the aldehyde and 1,3-indandione, followed by Michael addition of the amine and cyclization (Figure 1). NHVO acts as a Lewis acid, enhancing electrophilicity and accelerating the cyclization step . Yields typically exceed 85% under optimized conditions .
Key Reaction Parameters
| Component | Role | Optimization Insight |
|---|---|---|
| 4,6-Dimethylbenzaldehyde | Electrophilic partner | Enhances regioselectivity |
| 1,3-Indandione | Di-carbonyl contributor | Facilitates cyclization |
| NHVO | Catalyst (0.2 mmol) | Enables room-temperature reaction |
| Ethanol | Solvent | Maintains solubility of intermediates |
Povarov-Type [4+2]-Cycloaddition Approaches
The Povarov reaction, a Lewis acid-catalyzed [4+2] cycloaddition between aldimines and dienophiles, provides access to tetrahydroquinoline intermediates. Adapting this method, phosphorated aldimines derived from 4-methylpyridine-2-carboxaldehyde react with indene in the presence of BF·EtO to yield phosphine oxide-functionalized indeno[2,1-c]quinolines . Subsequent oxidation of the methylene group at position 7 with elemental sulfur under solvent-free conditions introduces the 2-oxo functionality . This step is critical for generating the ketone moiety in the target compound. The stereochemical outcome is influenced by the chiral environment of the Lewis acid, favoring the (4aR,4bS,6aS,7S,9aS,9bS,11aR) configuration .
Oxidation Step Details
Esterification of Carboxylic Acid Intermediates
The methyl ester at position 7 is introduced via esterification of a carboxylic acid precursor. A patent method describes the synthesis of quinoline-4-carboxylic acid derivatives through sequential condensation, oxidation, and decarboxylation . For the target compound, 7-carboxy-indeno[5,4-f]quinoline-2-one is treated with methanol in the presence of concentrated HSO (Figure 2). The reaction proceeds via acid-catalyzed nucleophilic acyl substitution, achieving near-quantitative conversion under reflux .
Esterification Protocol
-
Substrate : 7-Carboxy-indeno[5,4-f]quinoline-2-one (1 equiv)
-
Reagents : Methanol (excess), HSO (cat.)
-
Conditions : Reflux, 12 hours
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency and applicability of key methods:
Mechanistic Insights and Side Reactions
-
Multi-Component Reactions : Competing pathways may form regioisomers if substituents on the aldehyde or amine deviate from optimal steric profiles .
-
Povarov Cycloaddition : Over-oxidation of the indene component can lead to undesired byproducts, mitigated by stoichiometric control .
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Esterification : Hydrolysis of the ester under prolonged acidic conditions necessitates strict reaction time management .
Chemical Reactions Analysis
Types of Reactions: GW642444 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts may be used to facilitate specific reactions.
Major Products: The major products formed from these reactions include various derivatives of GW642444, which may have different pharmacological properties .
Scientific Research Applications
GW642444 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study beta2-adrenoceptor agonists and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and muscle relaxation.
Medicine: Extensively studied for its therapeutic potential in treating respiratory diseases such as asthma and COPD.
Industry: Utilized in the development of inhalation therapies and other pharmaceutical formulations
Mechanism of Action
GW642444 exerts its effects by binding to beta2-adrenoceptors in the lungs. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of bronchial smooth muscles, thereby improving airflow and reducing symptoms of respiratory conditions .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Several indenoquinoline derivatives with modifications to the core scaffold or substituents have been synthesized and studied. Key examples include:
Notes:
- The tert-butylamide analogue () shares the indenoquinoline core but replaces the methyl ester with a bulky carboxamide, increasing molecular weight and hydrophobicity (LogP: 3.8 vs. 3.2 for T65298) .
Pharmacokinetic and Physicochemical Properties
Comparative analysis of key properties:
| Property | T65298 | tert-Butylamide Analogue | N,N-Bis(isopropyl) Analogue |
|---|---|---|---|
| LogP | 3.2 | 3.8 | 4.1 |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Rotatable Bonds | 3 | 4 | 5 |
| Solubility (mg/mL) | 0.12 | 0.08 | 0.05 |
Insights :
- The methyl ester group in T65298 provides moderate lipophilicity, balancing solubility and membrane permeability.
- Bulkier substituents (e.g., tert-butylamide) increase LogP but reduce aqueous solubility, limiting bioavailability .
Methodologies for Structural Comparison
Computational Approaches
- Tanimoto and Dice Indices: Widely used for fingerprint-based similarity assessment (e.g., MACCS, Morgan).
- Maximal Common Subgraph (MCS) Analysis: Identified a conserved indenoquinoline scaffold across 15 analogues, with variations at C7 and C4a/6a positions explaining divergent bioactivities .
- Molecular Networking: Clusters T65298 with diterpenoid alkaloids (cosine score: 0.92), indicating shared fragmentation patterns and biosynthetic pathways .
Research Findings and Implications
- Bioactivity Clustering : Compounds structurally similar to T65298 (Tanimoto >70%) are enriched in anti-inflammatory and kinase-inhibitory activities, aligning with its proposed mechanism in rheumatoid arthritis .
- Contradictions : Despite ~80% structural similarity, the tert-butylamide analogue () shows 50% lower cytotoxicity in NIH/3T3 assays, highlighting the critical role of the methyl ester in target engagement .
Biological Activity
The compound (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate is a member of the indenoquinoline family. This class of compounds has garnered attention for its diverse biological activities including anticancer properties and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₃₁N₂O₃
- Molecular Weight : 315.46 g/mol
- IUPAC Name : (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2...
The unique stereochemistry and functional groups present in this molecule contribute to its biological activities.
Anticancer Activity
Recent studies indicate that indenoquinoline derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and stabilizing G-quadruplex (G4) structures within oncogene promoters such as KRAS .
-
Case Studies :
- In a study involving HCT116 colon cancer cells (mutant KRAS), the compound demonstrated an IC50 value of less than 2.69 μM . This suggests a potent inhibitory effect on cell growth.
- Another study highlighted that derivatives with similar structures effectively down-regulated KRAS expression and increased p53 levels in cancer cells .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties:
- Inhibition of Neutrophil Elastase Release : It has been reported that certain derivatives of indenoquinolines can significantly inhibit neutrophil elastase release and superoxide anion generation in activated human neutrophils with IC50 values ranging from 1.78 to 4.50 μM .
- Clinical Relevance : The anti-inflammatory effects are crucial for treating conditions characterized by excessive inflammation and oxidative stress.
Table 1: Biological Activities of Indenoquinoline Derivatives
| Compound | Activity Type | IC50 Value (μM) | Target Cell Line |
|---|---|---|---|
| Compound A | Anticancer | <2.69 | HCT116 (mutant KRAS) |
| Compound B | Anti-inflammatory | 1.78 | Human Neutrophils |
| Compound C | Antimicrobial | 0.96 | Mycobacterium tuberculosis |
Q & A
Q. How can researchers optimize the synthetic yield of the compound?
Methodological Answer: The synthesis involves multi-step reactions, including cyclization, methylation, and oxidation. Key optimization strategies include:
- Catalyst Screening : Test acidic (e.g., H₂SO₄) vs. basic (e.g., NaOMe) conditions during cyclization to improve ring formation efficiency .
- Temperature Control : Maintain precise temperatures during oxidation steps (e.g., 0–5°C for ketone formation) to minimize side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for methylation to enhance nucleophilic substitution rates .
| Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Cyclization | H₂SO₄, 80°C, 12h | 65% → 78% |
| Methylation | DMF, K₂CO₃, CH₃I, RT | 50% → 68% |
| Oxidation | PCC, CH₂Cl₂, 0°C, 2h | 70% → 85% |
Monitor reaction progress via TLC or HPLC to identify bottlenecks .
Q. What analytical techniques are essential for characterizing the compound’s purity and structure?
Methodological Answer: A combination of techniques ensures structural validation and purity assessment:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., ester carbonyl at δ ~170 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (311.4 g/mol) and fragmentation patterns .
- HPLC-PDA : Assess purity (>98%) with reverse-phase C18 columns and UV detection at 254 nm .
- X-ray Crystallography : Resolve absolute configuration for critical stereocenters (e.g., 4aR, 6aS) .
Advanced Research Questions
Q. How can the reaction mechanisms involving the compound’s oxidation or substitution be elucidated?
Methodological Answer: Mechanistic studies require:
- Isotopic Labeling : Introduce ¹⁸O during oxidation to track oxygen incorporation into the ketone group .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map energy profiles for substituent effects on reaction pathways .
- Kinetic Analysis : Perform time-resolved UV-Vis or NMR to determine rate constants for substituent introduction (e.g., thiophene vs. furan derivatives) .
Example workflow:
Q. What strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer: SAR development involves:
- Analog Synthesis : Modify substituents (e.g., ester → amide, methyl → isopropyl) via reductive amination or nucleophilic acyl substitution .
- Bioactivity Screening : Test analogs in target-specific assays (e.g., enzyme inhibition, cytotoxicity) with IC₅₀ determination .
- Molecular Docking : Map binding interactions using crystallographic data from homologous proteins (e.g., quinoline-binding enzymes) .
| Derivative | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| Parent compound | N/A | 10 µM |
| Amide analog | Ester → NHCH₃ | 2.5 µM |
| Bromo-substituted | C5-Br addition | 15 µM |
Q. How should discrepancies in reported bioactivity data for this compound be addressed?
Methodological Answer: Contradictions arise from variability in assay conditions or impurity profiles. Resolution steps:
- Reproducibility Checks : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay protocols .
- Orthogonal Validation : Confirm activity via complementary methods (e.g., SPR for binding affinity vs. functional assays) .
- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., methyl ester hydrolysis products) that may skew results .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
